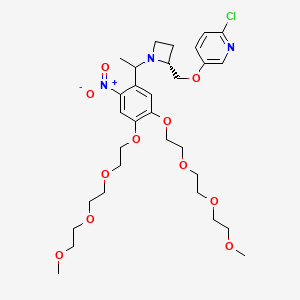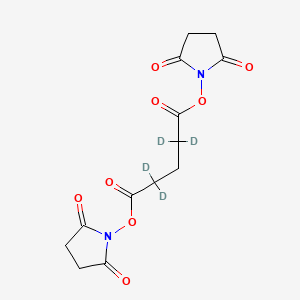
FNIR-Tag-CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FNIR-Tag-CO2H is a novel fluorescent near-infrared (NIR) linker for building brighter labeled biomolecules, exhibiting no evidence of H-aggregation even at high labeling density when appended to monoclonal antibodies or virus-like particles.
Scientific Research Applications
1. Historical Development and Applications
Functional near-infrared spectroscopy (fNIRS) has evolved significantly since its inception in 1992. Initially developed to explore functional activation of the human cerebral cortex, fNIRS detects changes in optical properties of the cortex, providing maps or images of brain activity. Its applications span various fields, including neuroimaging and social sciences, and it has undergone technological advancements like multi-site measurements and wireless instrumentation (Ferrari & Quaresima, 2012).
2. fNIRS in Psychiatry
In psychiatry, fNIRS has been instrumental in studying neuropsychiatric disorders like schizophrenia, affective disorders, ADHD, and aging-related cognitive changes. This technique provides insights into phenomenological characterization, developmental aspects, treatment effects, and genetic influences on psychiatric conditions (Ehlis et al., 2014).
3. Cognitive Neuroscience and Naturalistic Environments
fNIRS stands out for its portability, safety, and tolerance to movement, making it suitable for diverse participant populations and various settings, including naturalistic environments. It has shown promise in cognitive neuroscience, particularly in studying social cognition and brain function in real-world situations (Pinti et al., 2018).
4. Publication Practices and Methodology
The expansion of fNIRS has led to diverse applications and methods, necessitating guidelines for consistent reporting and interpretation. Best practices for fNIRS research have been established to enhance reliability and repeatability of studies (Yücel et al., 2021).
5. Applications in Fatigue, Sleep Deprivation, and Social Cognition
fNIRS's non-invasive nature and movement tolerance make it ideal for studies on fatigue, sleep deprivation, and social cognition. Its application in hyperscanning paradigms, which involve simultaneous brain activity measurements in multiple individuals, is particularly noteworthy (Pan et al., 2019).
6. Motor Task Behaviours in Adults
fNIRS has been widely used to monitor cortical responses during motor tasks, contributing significantly to understanding motor skill learning, athletic performance, and recovery from neurological illnesses (Leff et al., 2011).
7. Auditory Plasticity and Cochlear Implant Performance
fNIRS has proven useful in studying auditory cortex activity, particularly in assessing cochlear implant performance and tinnitus perception. Its compatibility with cochlear implants highlights its utility in auditory research (Basura et al., 2018).
8. Unconstrained Environments and Daily Activities
The flexibility of fNIRS allows for brain function assessment during natural behaviors like sports, music performance, and continuous monitoring over extended periods. This adaptability has significant implications for applied neuroscience (Balardin et al., 2017).
properties
Product Name |
FNIR-Tag-CO2H |
|---|---|
Molecular Formula |
C53H77N3O15S2 |
Molecular Weight |
1060.325 |
IUPAC Name |
2-((E)-2-((E)-2-(3-((3-Carboxypropyl)dimethylammonio)propoxy)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C53H77N3O15S2/c1-52(2)44-38-42(72(59,60)61)17-19-46(44)54(23-28-67-34-36-69-32-30-65-7)48(52)21-15-40-12-9-13-41(51(40)71-27-11-26-56(5,6)25-10-14-50(57)58)16-22-49-53(3,4)45-39-43(73(62,63)64)18-20-47(45)55(49)24-29-68-35-37-70-33-31-66-8/h15-22,38-39H,9-14,23-37H2,1-8H3,(H-2,57,58,59,60,61,62,63,64) |
InChI Key |
KUUJDZNTEAVFBA-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=C([N+](CCOCCOCCOC)=C(/C=C/C3=C(OCCC[N+](C)(CCCC(O)=O)C)/C(CCC3)=C/C=C4N(CCOCCOCCOC)C5=C(C=C(S(=O)([O-])=O)C=C5)C/4(C)C)C2(C)C)C=C1)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FNIR-Tag-CO2H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B1192657.png)
![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)
